molecular formula C22H25NO4 B10909406 1,2,2-Trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentanecarboxylic acid

1,2,2-Trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentanecarboxylic acid

Cat. No.: B10909406
M. Wt: 367.4 g/mol
InChI Key: XHROHRKPVNEWHD-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, multiple methyl groups, and a phenoxy aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenoxy aniline moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenoxy aniline group to the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,2-trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethyl-3-[(4-phenylamino)carbonyl]-1-cyclopentanecarboxylic acid: Similar structure but lacks the phenoxy group.

    1,2,2-Trimethyl-3-[(4-methoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.

Uniqueness

1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid is unique due to the presence of the phenoxy aniline moiety, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

1,2,2-trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C22H25NO4/c1-21(2)18(13-14-22(21,3)20(25)26)19(24)23-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

XHROHRKPVNEWHD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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